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For Researchers, Scientists, and Drug Development Professionals
Introduction

Diisopropyl (R)-(+)-malate is a chiral ester of significant interest in the fields of organic
synthesis and pharmaceutical development. As a versatile chiral building block, its
stereochemical purity is paramount for its successful application in asymmetric synthesis,
where it can be used to introduce specific stereocenters into target molecules. This technical
guide provides a comprehensive overview of the key stereochemical properties of Diisopropyl
(R)-(+)-malate, including its physical characteristics, optical activity, and the analytical methods
used for its characterization. The information presented herein is intended to support
researchers in the effective utilization and quality control of this important chiral reagent.

Physicochemical and Stereochemical Data

A summary of the key quantitative data for Diisopropyl (R)-(+)-malate and its enantiomer is
presented in Table 1. These properties are fundamental for the identification and
characterization of the compound.

Table 1: Physicochemical and Stereochemical Properties of Diisopropyl Malate Enantiomers
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Diisopropyl (R)-(+)-

Diisopropyl (S)-(-)-

Property Reference
malate malate

CAS Number 83540-97-0 83541-68-8 [11[2]
Molecular Formula C10H180s5 C10H180s [1][2]
Molecular Weight 218.25 g/mol 218.25 g/mol [1112]
Physical State Liquid (presumed) Colorless Liquid [2]

Boiling Point 237 °C (lit.) 237 °C (lit.) [2]

Density 1.055 g/mL at 25 °C 1.055 g/mL at 25 °C 2]

(it.)

(it.)

Refractive Index

n20/D 1.430 (lit.)

n20/D 1.430 (lit.)

[2]

Specific Rotation
[a]2°/D

Not explicitly reported,
but inferred to be the
positive equivalent of

the (S)-enantiomer.

-12° to -14° (neat)

[2]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of Diisopropyl (R)-

(+)-malate. The following sections provide methodologies for its preparation and the

determination of its key stereochemical attributes.

Synthesis of Diisopropyl (R)-(+)-malate via Fischer

Esterification

The synthesis of Diisopropyl (R)-(+)-malate is typically achieved through the Fischer

esterification of (R)-(+)-malic acid with isopropanol, using a strong acid catalyst.

Materials:

e (R)-(+)-Malic acid

e Anhydrous Isopropanol
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Concentrated Sulfuric Acid (H2SOa4) or p-Toluenesulfonic acid (p-TsOH)

Saturated Sodium Bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
(R)-(+)-malic acid in an excess of anhydrous isopropanol.

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the
mixture.

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can
be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature.

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer
to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude Diisopropyl (R)-(+)-malate.

Purify the crude product by vacuum distillation to yield the pure ester.
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Caption: Workflow for the synthesis of Diisopropyl (R)-(+)-malate.

Determination of Specific Rotation

The specific rotation is a fundamental property used to characterize a chiral compound and is a
measure of its optical activity.[3][4]

Equipment:

Polarimeter

Sodium D-line lamp (589 nm)

Sample cell (typically 1 dm)

Volumetric flask

Analytical balance

Procedure:

o Accurately weigh a sample of pure Diisopropyl (R)-(+)-malate and dissolve it in a known
volume of a suitable solvent (if not measuring neat) in a volumetric flask.

» Calibrate the polarimeter according to the manufacturer's instructions.

« Fill the sample cell with the prepared solution or the neat liquid, ensuring there are no air
bubbles.

o Place the sample cell in the polarimeter and measure the observed rotation (a).

o Calculate the specific rotation [a] using the following formula:
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For solutions: [a] = a/ (c * I) where:

o o is the observed rotation in degrees.

o cis the concentration in g/mL.

o |is the path length of the sample cell in decimeters (dm).
For neat liquids: [a] = a/ (d * I) where:

o dis the density of the liquid in g/mL.

Sample Preparation

Prepare solution of known
concentration or use neat liquid

Measurement

y

Calibrate Polarimeter

l

Measure Observed Rotation (o)
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Calculate Specific Rotation [a]
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Caption: Workflow for determining the specific rotation.

Determination of Enantiomeric Excess (ee) by Chiral
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technigue for separating enantiomers and determining the
enantiomeric excess of a chiral sample.[5][6][7][8]

Equipment and Materials:
o High-Performance Liquid Chromatograph (HPLC) with a UV detector.

o Chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g.,
a polysaccharide-based column like Chiralcel® or Chiralpak®).

 HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).
e Sample vials.

o Syringe filters.

Procedure:

» Method Development: An appropriate chiral stationary phase and mobile phase must be
selected to achieve baseline separation of the (R) and (S) enantiomers of diisopropyl malate.
This is often an empirical process. A typical starting mobile phase for a polysaccharide-
based column would be a mixture of hexane and isopropanol.

o Sample Preparation: Prepare a dilute solution of Diisopropyl (R)-(+)-malate in the mobile
phase. Filter the sample through a syringe filter to remove any particulate matter.

e Analysis:

o Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is
achieved.

o Inject a small volume of the prepared sample onto the column.
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o Run the chromatogram and record the retention times and peak areas for both

enantiomers.

» Calculation of Enantiomeric Excess (ee):

o lIdentify the peaks corresponding to the (R) and (S) enantiomers.

o Calculate the enantiomeric excess using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

where Area_major is the peak area of the major enantiomer and Area_minor is the peak

area of the minor enantiomer.
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Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of Diisopropyl (R)-(+)-

malate. Although a complete, experimentally verified spectrum for Diisopropyl (R)-(+)-malate

is not readily available in public databases, the expected spectral features can be predicted

based on its structure. The data presented in Table 2 is for the closely related Diisopropyl

maleate and can be used as a reference point, with expected differences for the malate

structure.[9]

Table 2: Predicted Spectroscopic Data for Diisopropyl (R)-(+)-malate (based on analogous

compounds)
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Spectroscopy Expected Features

- Septet for the methine protons (-CH) of the
isopropyl groups. - Doublet for the methyl
protons (-CHs) of the isopropyl groups. - A

1H NMR multiplet for the methine proton attached to the
hydroxyl group (-CH(OH)-). - A multiplet for the
methylene protons (-CHz-). - A singlet or broad

singlet for the hydroxyl proton (-OH).

- Carbonyl carbons of the ester groups (~170-

175 ppm). - Methine carbon attached to the

hydroxyl group (~65-75 ppm). - Methine carbons
15C NMR ydroxyl g p( ppm)

of the isopropyl groups (~68-72 ppm). -

Methylene carbon (~38-45 ppm). - Methyl

carbons of the isopropyl groups (~20-25 ppm).

- Broad O-H stretch from the hydroxyl group
(~3500 cm™1). - C-H stretches from the alkyl

FT-IR (neat) groups (~2850-3000 cm™1). - Strong C=0
stretch from the ester groups (~1735 cm™1). - C-
O stretches (~1100-1300 cm™1),

Note: The chemical shifts and absorption frequencies are approximate and can be influenced
by the solvent and other experimental conditions. It is highly recommended that researchers
acquire their own spectroscopic data for confirmation.

Conclusion

This technical guide has outlined the essential stereochemical properties and analytical
methodologies for Diisopropyl (R)-(+)-malate. The provided data tables and experimental
protocols offer a framework for the synthesis, purification, and characterization of this important
chiral building block. For researchers and professionals in drug development, a thorough
understanding and application of these principles are critical to ensure the quality and
stereochemical integrity of their materials and the success of their synthetic endeavors. It is
important to note the current scarcity of publicly available, experimentally verified data for this
specific compound, underscoring the need for rigorous in-house characterization.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1311375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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